An In-Depth Technical Guide to the Chemical Properties of Disodium 3-aminonaphthalene-2,7-disulphonate
An In-Depth Technical Guide to the Chemical Properties of Disodium 3-aminonaphthalene-2,7-disulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 3-aminonaphthalene-2,7-disulphonate, also known as Amino R Salt, is a key organic intermediate with significant applications in chemical synthesis, particularly in the manufacturing of azo dyes. Its unique molecular architecture, featuring a naphthalene core functionalized with both an electron-donating amino group and strongly electron-withdrawing sulfonic acid groups, imparts a distinct set of chemical and physical properties. This guide provides a comprehensive overview of these properties, including its synthesis, structure, spectroscopic characteristics, reactivity, and key applications. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the technical knowledge required for the effective utilization and handling of this compound.
Chemical Identity and Structure
Disodium 3-aminonaphthalene-2,7-disulphonate is the disodium salt of 3-aminonaphthalene-2,7-disulfonic acid. The presence of the two sulfonate groups renders the molecule highly water-soluble, a critical property for many of its applications in aqueous reaction media.
Molecular Structure:

Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 135-50-2[1] |
| Molecular Formula | C₁₀H₇NNa₂O₆S₂[2] |
| Molecular Weight | 347.28 g/mol [2] |
| IUPAC Name | disodium 3-aminonaphthalene-2,7-disulfonate[3] |
| Synonyms | Amino R Salt, 2-Naphthylamine-3,6-Disulfonic Acid Sodium Salt, 3-amino-2,7-naphthalenedisulfonic acid disodium salt[4] |
Synthesis and Purification
Representative Synthesis Pathway
The causality behind this synthetic route lies in the directing effects of the substituents on the naphthalene ring. The initial sulfonation and subsequent isomerization steps are controlled by thermodynamic and kinetic factors to favor the 2,7-disubstituted product. The subsequent nitration position is influenced by the existing sulfonate groups, and the final reduction is a standard method for converting an aromatic nitro group to an amine.
Caption: General scheme for an azo coupling reaction involving Disodium 3-aminonaphthalene-2,7-disulphonate.
Protocol: Representative Azo Dye Synthesis
This protocol is a generalized procedure based on standard azo coupling reactions. [3][8][9]
-
Diazotization: Dissolve Disodium 3-aminonaphthalene-2,7-disulphonate in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The completion of diazotization can be tested using starch-iodide paper.
-
Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The pH of the mixture is maintained in the alkaline range to facilitate the coupling reaction.
-
Isolation: The resulting azo dye often precipitates from the solution. It can be collected by filtration, washed with a salt solution to remove impurities, and then dried.
3-Aminonaphthalene-2,7-disulfonic acid is a known intermediate in the synthesis of dyes such as Reactive Yellow 26, Direct Red 46, and Direct Red 56. [10][11]
Fluorescent Probe Applications
N-arylaminonaphthalene sulfonate (ANS) derivatives are a class of fluorescent probes widely used in biochemical and pharmaceutical research. These molecules typically exhibit low fluorescence in aqueous environments but show a significant increase in quantum yield and a blue shift in their emission maximum when they bind to hydrophobic sites, such as those found in partially folded proteins or protein aggregates. [11]This property makes them excellent tools for studying protein folding, conformational changes, and the formation of amyloid fibrils, which are implicated in neurodegenerative diseases.
While specific studies detailing the use of Disodium 3-aminonaphthalene-2,7-disulphonate as a fluorescent probe are not abundant, its structural similarity to other ANS probes suggests it could be a valuable tool in this area.
Protocol: General Assay for Protein Aggregation
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare solutions of the protein of interest at various concentrations.
-
Incubation: Mix the protein solution with the fluorescent probe in a microplate or cuvette.
-
Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation and emission wavelength. For ANS derivatives, excitation is typically in the range of 350-390 nm, and emission is monitored around 450-520 nm.
-
Data Analysis: An increase in fluorescence intensity over time or with increasing protein concentration can indicate protein aggregation and the exposure of hydrophobic surfaces.
Safety and Handling
Disodium 3-aminonaphthalene-2,7-disulphonate should be handled with appropriate safety precautions in a laboratory setting.
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Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Disodium 3-aminonaphthalene-2,7-disulphonate is a versatile chemical intermediate with well-defined chemical properties that make it highly valuable, particularly in the synthesis of azo dyes. Its high water solubility, coupled with the reactivity of its amino group, allows for its use in a variety of aqueous-based chemical transformations. Furthermore, its structural relationship to the ANS family of fluorescent probes suggests potential applications in the study of protein biophysics, an area of significant interest in drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe application in research and industry.
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